2,2',3,3',5,5'-hexamethyl-[1,1'-biphenyl]-4,4'-diol

Catalog No.
S1485033
CAS No.
19956-76-4
M.F
C18H22O2
M. Wt
270.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',3,3',5,5'-hexamethyl-[1,1'-biphenyl]-4,4'-dio...

CAS Number

19956-76-4

Product Name

2,2',3,3',5,5'-hexamethyl-[1,1'-biphenyl]-4,4'-diol

IUPAC Name

4-(4-hydroxy-2,3,5-trimethylphenyl)-2,3,6-trimethylphenol

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C18H22O2/c1-9-7-15(11(3)13(5)17(9)19)16-8-10(2)18(20)14(6)12(16)4/h7-8,19-20H,1-6H3

InChI Key

IOJCFCLZQBXCIQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1O)C)C)C2=C(C(=C(C(=C2)C)O)C)C

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)C2=C(C(=C(C(=C2)C)O)C)C

2,2',3,3',5,5'-hexamethyl-[1,1'-biphenyl]-4,4'-diol is an organic compound characterized by its biphenyl structure with six methyl groups and two hydroxyl groups. Its molecular formula is C18H22O2C_{18}H_{22}O_2. The compound exhibits unique physical properties due to the steric hindrance provided by the methyl groups, which can influence its solubility and reactivity.

The synthesis of 2,2',3,3',5,5'-hexamethyl-[1,1'-biphenyl]-4,4'-diol typically involves the oxidative coupling of 2,3,6-trimethylphenol in an alkaline aqueous solution. Key steps include:

  • Maintaining a pH range of 8 to 14 during the reaction.
  • Using a copper catalyst and controlling the oxygen concentration to facilitate the oxidative coupling process effectively.
  • This method allows for efficient production while minimizing by-products such as diphenoquinone .

The compound has several potential applications:

  • Intermediate for Electronic Materials: Its unique structure makes it suitable for use in electronic material formulations.
  • Agricultural Chemicals: It serves as an intermediate in synthesizing various agrochemicals.
  • Phenylene Ether Oligomers: It can be utilized to produce bifunctional phenylene ether oligomers that have desirable properties for thermosetting resins and other applications .

Several compounds share structural similarities with 2,2',3,3',5,5'-hexamethyl-[1,1'-biphenyl]-4,4'-diol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3,3',4,4',6,6'-Hexamethyl[1,1'-biphenyl]-2,2'-diolC18H22O2C_{18}H_{22}O_2Different hydroxyl positioning; potential for different reactivity.
[1,1'-Biphenyl]-2,2'-diol, 3,3',5,5',6,6'-hexamethyl-C18H22O2C_{18}H_{22}O_2Similar structure but varies in methyl group positioning.
2,2',4,4',6,6'-Hexamethyl-1,1'-biphenylC18H22C_{18}H_{22}Lacks hydroxyl groups; primarily used in industrial applications.

These compounds illustrate the diversity within biphenyl derivatives while highlighting the unique hydroxyl positioning and methyl substitution pattern of 2,2',3,3',5,5'-hexamethyl-[1,1'-biphenyl]-4,4'-diol.

XLogP3

5

Wikipedia

2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl

Dates

Last modified: 08-15-2023

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